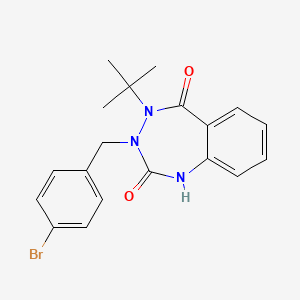
3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a useful research compound. Its molecular formula is C19H20BrN3O2 and its molecular weight is 402.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H18BrN3O2, and it features a benzotriazepine core that contributes to its biological activity. The presence of bromine and tert-butyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated significant antibacterial and antifungal activities associated with benzotriazepine derivatives. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzotriazepines can inhibit cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory mediators . This activity positions such compounds as potential candidates for treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that derivatives of benzotriazepines exhibit anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Further research is needed to elucidate specific mechanisms and identify effective dosages.
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzotriazepine derivatives showed that the compound exhibited higher antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values for E. coli were significantly lower than those for commonly used antibiotics such as amoxicillin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 8 |
| Amoxicillin | E. coli | 32 |
Study 2: Anti-inflammatory Activity
In a controlled experiment assessing anti-inflammatory effects using a carrageenan-induced paw edema model in rats, the compound demonstrated a reduction in edema comparable to that of indomethacin, a standard anti-inflammatory drug .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively bind to COX-2 enzymes with a binding energy indicating potential efficacy in anti-inflammatory applications .
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methyl]-4-tert-butyl-1H-1,3,4-benzotriazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-19(2,3)23-17(24)15-6-4-5-7-16(15)21-18(25)22(23)12-13-8-10-14(20)11-9-13/h4-11H,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEQURFXYOKDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














